molecular formula C14H8O4 B14290821 2-(2H-1,3-Benzodioxol-2-ylidene)-2H-1,3-benzodioxole CAS No. 120493-23-4

2-(2H-1,3-Benzodioxol-2-ylidene)-2H-1,3-benzodioxole

Cat. No.: B14290821
CAS No.: 120493-23-4
M. Wt: 240.21 g/mol
InChI Key: TUVJCVKKXWVFTJ-UHFFFAOYSA-N
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Description

2-(2H-1,3-Benzodioxol-2-ylidene)-2H-1,3-benzodioxole is an organic compound characterized by its unique structure, which includes two benzodioxole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-1,3-Benzodioxol-2-ylidene)-2H-1,3-benzodioxole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of 1,3-benzodioxole derivatives with suitable aldehydes or ketones. The reaction conditions often include the use of acid or base catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(2H-1,3-Benzodioxol-2-ylidene)-2H-1,3-benzodioxole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the benzodioxole rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.

Scientific Research Applications

2-(2H-1,3-Benzodioxol-2-ylidene)-2H-1,3-benzodioxole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme interactions and other biochemical processes.

    Medicine: Research into its potential therapeutic effects is ongoing, with studies exploring its use as an antioxidant or anti-inflammatory agent.

    Industry: The compound’s unique properties make it valuable in the development of new materials and chemical products.

Mechanism of Action

The mechanism by which 2-(2H-1,3-Benzodioxol-2-ylidene)-2H-1,3-benzodioxole exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various biological effects. For example, the compound may inhibit specific enzymes, thereby altering metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    1-(2H-1,3-Benzodioxol-2-ylidene)propan-2-one: This compound shares a similar benzodioxole structure but differs in its functional groups and overall reactivity.

    2H-1,3-Benzodioxole derivatives: Various derivatives of 2H-1,3-benzodioxole exhibit similar structural features but may have different chemical and biological properties.

Uniqueness

2-(2H-1,3-Benzodioxol-2-ylidene)-2H-1,3-benzodioxole is unique due to its specific arrangement of benzodioxole rings and the resulting electronic and steric effects

Properties

CAS No.

120493-23-4

Molecular Formula

C14H8O4

Molecular Weight

240.21 g/mol

IUPAC Name

2-(1,3-benzodioxol-2-ylidene)-1,3-benzodioxole

InChI

InChI=1S/C14H8O4/c1-2-6-10-9(5-1)15-13(16-10)14-17-11-7-3-4-8-12(11)18-14/h1-8H

InChI Key

TUVJCVKKXWVFTJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)OC(=C3OC4=CC=CC=C4O3)O2

Origin of Product

United States

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